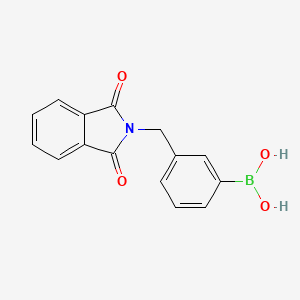

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSBMRWOQUJLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and purification, outlines methods for its characterization, and discusses its applications, particularly in the context of drug discovery. Emphasis is placed on the practical aspects of handling and utilizing this versatile reagent, underpinned by a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from their moderate reactivity, stability to air and moisture, and generally low toxicity, making them ideal reagents for the formation of carbon-carbon and carbon-heteroatom bonds. The boronic acid functional group serves as a versatile handle, enabling the introduction of an aryl group into a wide array of molecular scaffolds. This capability has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The subject of this guide, this compound, incorporates a phthalimide-protected aminomethyl group, a common pharmacophore, making it a particularly valuable synthon in the development of novel therapeutic agents.

Core Compound Profile

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 935701-06-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂BNO₄ | [2] |

| Molecular Weight | 281.07 g/mol | [2] |

| IUPAC Name | [3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | [2] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General knowledge |

| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and DMSO. | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The general strategy involves the reaction of a suitable bromomethylphenylboronic acid derivative with potassium phthalimide.

Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic route.

Sources

An In-Depth Technical Guide to (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis.

Introduction

This compound is a bifunctional molecule that combines the structural features of a phthalimide group and a phenylboronic acid. This unique combination makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The phthalimide moiety is a common pharmacophore found in a variety of biologically active compounds, while the boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Boronic acids are recognized as valuable building blocks in medicinal chemistry for creating diverse molecular libraries to explore structure-activity relationships (SAR).[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 935701-06-7 | [Arctom, 2024][2] |

| Molecular Formula | C₁₅H₁₂BNO₄ | [Arctom, 2024][2] |

| Molecular Weight | 281.07 g/mol | [Arctom, 2024][2] |

| Appearance | White to off-white powder (typical for phenylboronic acids) | [ChemicalBook, 2026][3] |

| Melting Point | Not explicitly reported for this specific compound. Phenylboronic acid has a melting point of 216-219 °C. | [ChemicalBook, 2026][3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and nonpolar solvents like benzene. | [ChemicalBook, 2026][3] |

| SMILES | O=C(C1=C2C=CC=C1)N(CC3=CC(B(O)O)=CC=C3)C2=O | [Arctom, 2024][2] |

Synthesis

Conceptual Synthetic Pathway:

A conceptual synthetic pathway for the target molecule.

Step 1: Synthesis of 2-(3-Bromobenzyl)isoindoline-1,3-dione

The first step would involve the nucleophilic substitution reaction between 3-bromobenzyl bromide and potassium phthalimide (formed by deprotonating phthalimide with a base like potassium carbonate). This is a standard Gabriel synthesis of a primary amine precursor.

Step 2: Conversion to the Boronic Acid

There are two primary methods to convert the aryl bromide intermediate to the corresponding boronic acid:

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction would involve reacting 2-(3-bromobenzyl)isoindoline-1,3-dione with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol boronate ester can then be hydrolyzed to the boronic acid.

-

Grignard Reaction followed by Borylation: The aryl bromide can be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. This method is a common and efficient way to synthesize phenylboronic acids.[4]

Detailed Experimental Protocol (Hypothetical):

Materials:

-

2-(3-Bromobenzyl)isoindoline-1,3-dione

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-(3-bromobenzyl)isoindoline-1,3-dione in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR (in DMSO-d₆):

-

Phthalimide Protons: A multiplet in the range of 7.8-8.0 ppm corresponding to the four aromatic protons of the phthalimide group.

-

Phenyl Ring Protons: A series of multiplets between 7.2 and 7.6 ppm for the four protons on the central phenyl ring.

-

Methylene Protons: A singlet around 4.8 ppm for the two protons of the -CH₂- group connecting the phthalimide and the phenyl ring.

-

Boronic Acid Protons: A broad singlet for the two -OH protons of the boronic acid group, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR (in DMSO-d₆):

-

Phthalimide Carbonyls: Two signals around 167-168 ppm for the carbonyl carbons of the phthalimide group.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm) for the carbons of the phthalimide and phenyl rings.

-

Methylene Carbon: A signal around 40-45 ppm for the -CH₂- carbon.

Reactivity and Applications

The primary application of this compound is as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound (like our target molecule) and an organic halide or triflate.[5] This reaction is widely used in the pharmaceutical industry to synthesize complex biaryl structures, which are common motifs in drug molecules.

Reaction Workflow:

Sources

- 1. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Abstract

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid, a key bifunctional molecule, has emerged as a critical building block in modern medicinal chemistry. Its unique structure, combining a phthalimide group—a common motif in E3 ligase ligands—with a versatile phenylboronic acid, makes it an invaluable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it details its primary application as a cornerstone for developing novel therapeutics, supported by established experimental protocols and mechanistic insights.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS Number: 885681-80-3) is a synthetic organoboron compound.[1] Its significance lies in the strategic placement of two key functional groups:

-

The Phthalimide Moiety: This group is a well-established pharmacophore for recruiting Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This interaction is fundamental to the mechanism of action for a significant class of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[2][3]

-

The Phenylboronic Acid Group: Boronic acids are exceptionally useful in synthetic chemistry, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it a cornerstone of modern drug synthesis.[4][5]

The dual functionality of this molecule allows it to serve as a pre-functionalized "warhead" or linker component, streamlining the synthesis of complex molecules like PROTACs. Researchers can utilize the boronic acid as a chemical handle to couple the phthalimide-containing fragment to another part of a molecule, such as a linker or a ligand for a different target protein.

Molecular Structure and Physicochemical Properties

The molecule consists of a central phenyl ring substituted at the meta-position with a boronic acid group (-B(OH)₂) and a methyl group linked to the nitrogen atom of a 1,3-dioxoisoindoline (phthalimide) moiety.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Guidechem[6] |

| CAS Number | 885681-80-3 | Arctom[1] |

| Molecular Formula | C₁₅H₁₂BNO₄ | - |

| Molecular Weight | 281.07 g/mol | Guidechem[6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | General Knowledge |

Note: Experimental properties like melting point and exact solubility can vary based on purity and crystalline form.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step process. A common and reliable route involves the borylation of a pre-functionalized aryl halide. The following protocol is a representative example based on established chemical principles.[7][8][9]

Rationale for Experimental Design

The chosen synthetic strategy aims to introduce the boronic acid group in a late-stage transformation to avoid potential complications with this functional group in earlier steps. The Suzuki-Miyaura coupling precursor, a boronate ester (like a pinacol ester), is often synthesized as it offers greater stability and easier handling compared to the free boronic acid.[10][11]

Experimental Protocol: Synthesis via Miyaura Borylation

Step 1: Synthesis of 2-((3-bromobenzyl)isoindoline-1,3-dione

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add 3-bromobenzyl bromide (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-18 hours. Causality: This is a standard Williamson ether synthesis-like reaction (N-alkylation) where the phthalimide anion acts as a nucleophile, displacing the bromide on the benzyl group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of the Boronate Ester

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-((3-bromobenzyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent like 1,4-dioxane.

-

Add bis(pinacolato)diboron (B₂Pin₂) (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like potassium acetate (KOAc) (3.0 equivalents).[11] Causality: The palladium catalyst facilitates the oxidative addition into the aryl-bromide bond. The base is crucial for the subsequent transmetalation step with the diboron reagent, leading to the formation of the boronate ester.

-

Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified pinacol ester in a solvent mixture such as THF/water.

-

Add an acid, such as HCl, and stir the reaction at room temperature. Causality: The acidic conditions facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid.

-

Monitor the reaction until completion.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Self-Validating Quality Control

Throughout the synthesis, progress should be rigorously monitored by TLC to ensure the consumption of starting materials and the formation of the product at each step. The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before use in subsequent applications.

Applications in Drug Discovery: A PROTAC Linker Building Block

The primary and most powerful application of this molecule is as a versatile building block for PROTAC synthesis.[3] The boronic acid serves as a reactive handle for Suzuki-Miyaura coupling, enabling the covalent attachment of the phthalimide-containing fragment to a linker or a warhead targeting a specific protein of interest (POI).[4]

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate.[10] The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.[12]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Conceptual Workflow for PROTAC Synthesis

The diagram below illustrates how this compound can be used to synthesize a generic PROTAC.

Caption: Workflow for PROTAC synthesis using the title compound.

Handling and Storage

Like many boronic acids, this compound should be handled with care. It is advisable to store it in a cool, dry place, away from moisture, as boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

This compound is a high-value chemical tool for researchers in drug development. Its pre-packaged phthalimide group and synthetically versatile boronic acid handle provide a streamlined and efficient route to complex molecules, most notably PROTACs. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers scientists to accelerate the development of novel protein degraders and other targeted therapies.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]

-

Malek, et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]

-

Oldenhuis, N. J., et al. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

-

Roughley, S. D. (2016). Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Phenylboronic acid. Wikipedia. Available from: [Link]

-

This compound. Arctom. Available from: [Link]

-

Lee, H., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. National Institutes of Health. Available from: [Link]

-

Yang, C., Tripathi, R., & Wang, B. (2023). Click chemistry in the development of PROTACs. PMC. Available from: [Link]

-

3-(Methylthiol-d3)-phenylboronic acid. PubChem. Available from: [Link]

-

Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica. Available from: [Link]

- Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Gui, W., et al. (2020). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ResearchGate. Available from: [Link]

-

Tesseromatis, C., et al. (2019). PROTACs– a game-changing technology. University of Groningen research portal. Available from: [Link]

-

Phenylboronic acid – preparation and application. Georganics. Available from: [Link]

-

Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. ResearchGate. Available from: [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates the versatile phenylboronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and the phthalimide-protected aminomethyl group, a common pharmacophore and a stable precursor to primary amines. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailed protocols for its characterization, and insights into the scientific rationale behind the chosen methodologies. The aim is to equip researchers with the practical and theoretical knowledge required to successfully synthesize and validate this valuable chemical building block.

Introduction: A Molecule of Strategic Importance

The convergence of boronic acids and protected amines in a single molecular scaffold offers immense strategic value in the design of complex molecules, particularly in the field of drug discovery.

The Phenylboronic Acid Moiety: A Cross-Coupling Workhorse

Boronic acids are stable, generally non-toxic, and highly versatile intermediates in organic synthesis.[1] Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The boronic acid group's ability to participate in this reaction allows for the facile introduction of the substituted phenyl ring into a wide array of molecular architectures. This has been instrumental in the development of numerous pharmaceuticals, including the proteasome inhibitor Bortezomib, which contains a critical boronic acid warhead.[2]

The Phthalimide Group: More Than a Protecting Group

The 1,3-dioxoisoindoline (phthalimide) group serves a dual purpose. Primarily, it is an exceptionally stable and reliable protecting group for a primary amine, installed via the Gabriel synthesis. Its robustness allows it to withstand a variety of reaction conditions before being cleaved to reveal the amine. Furthermore, the phthalimide moiety itself is present in the structure of several bioactive compounds, such as thalidomide and its analogs, where it plays a key role in their mechanism of action.

A Versatile Bifunctional Building Block

The title compound, this compound, synergistically combines these two functional groups. This structure allows for sequential or orthogonal chemical modifications. For instance, the boronic acid can be used in a Suzuki coupling, followed by deprotection of the phthalimide to reveal a primary amine, which can then be further functionalized through amide bond formation or reductive amination. This versatility makes it a highly sought-after intermediate for building combinatorial libraries and developing novel drug candidates.[3]

Synthetic Strategy and Rationale

A logical and efficient synthesis is paramount for producing the target compound with high purity and yield. The chosen strategy involves a two-step process starting from a commercially available, pre-functionalized precursor.

Retrosynthetic Analysis and Proposed Pathway

The disconnection approach points towards two key fragments: a phenylboronic acid core bearing a reactive handle, and the phthalimide nucleophile. The most direct pathway involves the nucleophilic substitution of a benzylic halide with potassium phthalimide (a classic Gabriel synthesis). To avoid undesirable reactions with a free boronic acid group, it is prudent to use a protected form, such as a pinacol ester, during the substitution step. The final step is the hydrolysis of the ester to yield the target boronic acid.

Caption: Proposed two-step synthetic pathway.

Causality in Experimental Design

-

Choice of Starting Material: 3-(Bromomethyl)phenylboronic acid pinacol ester is selected because the pinacol ester provides robust protection for the boronic acid, preventing it from undergoing side reactions under the basic conditions of the Gabriel synthesis. The benzylic bromide is an excellent electrophile for SN2 reaction.

-

Gabriel Synthesis Conditions: Potassium phthalimide is used as the nucleophile. It is a non-basic source of the phthalimide anion, minimizing elimination side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation and accelerates the rate of this SN2 reaction.

-

Deprotection Strategy: Mild hydrolytic conditions are required to cleave the pinacol ester without affecting the phthalimide group. A common and effective method involves using an oxidant like sodium periodate with an acid source such as ammonium chloride, or simply aqueous acid, which facilitates the transesterification/hydrolysis to the free boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione)

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq.), potassium phthalimide (1.1 eq.), and anhydrous DMF (approx. 0.2 M concentration).

-

Place the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a 250 mL flask, dissolve the pinacol ester intermediate from Step 1 (1.0 eq.) in a 10:1 mixture of acetone and water.

-

Add ammonium chloride (NH₄Cl, 4.0 eq.) followed by sodium periodate (NaIO₄, 4.0 eq.).

-

Stir the resulting suspension vigorously at room temperature for 12-18 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove inorganic salts and wash the solid with acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by recrystallization or silica gel chromatography to obtain a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Standard workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum will provide key information. The two hydroxyl protons of the boronic acid group (B(OH)₂) will appear as a broad singlet. The benzylic protons (-CH₂-) will present as a sharp singlet. The aromatic protons will appear in distinct regions corresponding to the phthalimide group (a characteristic AA'BB' system) and the 1,3-disubstituted phenyl ring.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbons of the phthalimide group (~168 ppm), the aromatic carbons, and the benzylic carbon. The carbon attached to the boron atom (ipso-carbon) may be broad or difficult to observe.

-

¹¹B NMR: Boron NMR is a definitive technique for confirming the presence of the boronic acid. A single, broad peak is expected, typically in the range of 27-30 ppm for trigonal boronic acids.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis will show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity and Physical Properties

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity sample should show a single major peak.

-

Melting Point (M.P.): A sharp melting point range is indicative of a pure crystalline solid.

-

Appearance: The purified compound is expected to be a white or off-white solid.

Data Summary

The following tables summarize the expected physicochemical and spectroscopic data for the title compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BNO₄ |

| Molecular Weight | 281.07 g/mol [4] |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

| CAS Number | 935701-06-7[5] |

Table 2: Expected ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| 2H | ~8.15 | br s | B(OH)₂ |

| 4H | ~7.85 | m | Phthalimide Ar-H |

| 4H | ~7.20-7.60 | m | Phenyl Ar-H |

| 2H | ~4.80 | s | N-CH₂-Ar |

Note: Actual chemical shifts may vary depending on solvent and concentration.

Conclusion and Future Outlook

This guide has outlined a reliable and well-rationalized approach for the synthesis and characterization of this compound. The methodologies described are based on established and robust chemical transformations, ensuring a high probability of success for researchers in the field. The structural confirmation techniques provide a self-validating system to ensure the identity and purity of this valuable building block. Given its bifunctional nature, this compound is poised for broad application in the synthesis of complex molecular probes, targeted therapeutic agents, and novel materials.

References

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of a Novel Dipeptidyl Boronic Acid Proteasome Inhibitor for the Treatment of Multiple Myeloma a. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. (n.d.). Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 935701-06-7 | this compound. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ResearchGate. (n.d.). Design and discovery of boronic acid drugs | Request PDF. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butamifos - the NIST WebBook. Retrieved from [Link]

Sources

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid solubility

An In-depth Technical Guide to the Solubility Profile of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates the versatile phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a bulky, lipophilic phthalimidomethyl group. Understanding and manipulating the solubility of this compound is paramount for its successful application, from ensuring homogeneity in reaction media to developing viable formulations for preclinical studies. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, detailed experimental protocols for its empirical determination, and practical insights into overcoming solubility challenges in a laboratory and drug development context.

Introduction: The Dichotomy of a Privileged Structure

Boronic acids have become indispensable tools in modern drug discovery.[1] Their unique ability to form reversible covalent bonds and participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, has cemented their role as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib (Velcade®), highlighting the therapeutic potential of this functional group.[3][4]

The subject of this guide, this compound (CAS No. 935701-06-7), presents a classic solubility challenge.[5] Its structure marries the polar, weakly acidic boronic acid group with a large, nonpolar, and rigid phthalimidomethyl substituent. This structural dichotomy dictates a complex solubility profile that must be thoroughly characterized to enable its use. This document serves as a technical resource for scientists, offering a foundational understanding and actionable protocols to navigate the solubility landscape of this valuable chemical entity.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is fundamentally governed by its physicochemical properties. The table below summarizes key computed and known parameters for the title compound.

| Property | Value / Prediction | Implication on Solubility |

| CAS Number | 935701-06-7 | Unique identifier for sourcing and literature search.[5] |

| Molecular Formula | C₁₇H₁₄BNO₄ | - |

| Molar Mass | 295.11 g/mol | Influences mass-to-volume calculations in solubility experiments. |

| Predicted LogP | ~2.5 - 3.5 | Suggests low intrinsic aqueous solubility and a preference for lipophilic environments. |

| pKa | ~8.8 (Predicted, similar to phenylboronic acid) | The boronic acid is a weak Lewis acid.[6] Solubility in aqueous media will be highly pH-dependent, increasing significantly at pH > pKa. |

| Structural Features | Phenylboronic acid, Phthalimide | The polar boronic acid group can engage in hydrogen bonding, while the large phthalimide group contributes to hydrophobicity and crystal lattice energy. |

The Boroxine Equilibrium: A Critical Confounding Factor

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This equilibrium is a critical consideration in solubility studies.

Caption: Key equilibria of boronic acids influencing solubility.

The boroxine is generally significantly less soluble than the monomeric boronic acid, particularly in aqueous solutions.[8] The position of this equilibrium depends on the solvent, temperature, and concentration. Failure to account for boroxine formation can lead to highly variable and erroneous solubility measurements. For this reason, boronic acid esters, which are stable and do not form anhydrides, are often used in synthesis.[7]

Predicted Solubility in Common Solvents

Based on the structure and data from analogous compounds like phenylboronic acid, we can predict the solubility profile:

-

Aqueous Solvents (e.g., Water, Buffers): Very low. The large, hydrophobic phthalimidomethyl group will dominate, likely resulting in solubility well below 1 mg/mL.[8][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High. These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to High. Soluble, but potentially less so than in polar aprotic solvents. Phenylboronic acid itself is soluble in ethanol.[6]

-

Ethers (e.g., THF, Diethyl Ether): Moderate. Phenylboronic acid shows high solubility in ethers.[10][11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low to Insoluble. The polarity of the boronic acid and phthalimide carbonyls is too great for effective solvation by nonpolar solvents.[6]

Experimental Determination of Solubility

Empirical measurement is essential to confirm theoretical predictions. The choice of method depends on the research stage, balancing throughput, accuracy, and material consumption.

Caption: Decision workflow for selecting a solubility assay.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the concentration of a saturated solution in true equilibrium with the solid-state material.[12][13]

Rationale: This method is crucial for late-stage discovery and formulation development, where precise knowledge of the maximum dissolved concentration under stable conditions is required.

Methodology:

-

Preparation: Add an excess of solid this compound to a known volume of the test solvent (e.g., 10 mg to 1 mL of pH 7.4 phosphate-buffered saline) in a glass vial. The presence of undissolved solid throughout the experiment is essential.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The system must be allowed to reach equilibrium.

-

Expert Insight: For boronic acids, equilibrium may be slow to establish due to the monomer-boroxine interconversion. It is critical to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is stable.[13]

-

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant containing the dissolved compound from the excess solid. This is typically achieved by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a dilution series of the supernatant in a suitable mobile phase. Analyze the concentration of the diluted supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor and compare it against a standard curve prepared with the same compound. The result is reported in units such as mg/mL or µM.

Protocol: Kinetic Solubility by Turbidimetry

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[14]

Rationale: This method is ideal for the early discovery phase, where hundreds of compounds may need to be rapidly assessed and rank-ordered for their solubility characteristics with minimal compound usage.[12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., pH 7.4 PBS).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate to create a concentration gradient. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1-2%) to minimize its co-solvent effect.

-

Precipitation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) or absorbance of each well using a plate reader.

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Factors Influencing Solubility and Mitigation Strategies

Several factors can be manipulated to enhance the solubility of this compound.

| Factor | Mechanism of Action | Practical Strategy |

| pH | At pH values above the boronic acid's pKa (~8.8), the compound deprotonates to form the more polar (and thus more water-soluble) boronate anion.[15] | For in vitro assays or formulations, using a buffer with a pH of 9.0 or higher can substantially increase aqueous solubility. |

| Co-solvents | Organic solvents like ethanol, propylene glycol, or PEG 400 can disrupt the hydrogen bonding network of water and provide a more favorable environment for solvating the lipophilic phthalimide moiety. | In formulation development, co-solvent systems are a standard approach to solubilizing poorly soluble drugs for parenteral or oral liquid dosage forms. |

| Excipients (Diols) | Polyols such as mannitol or sorbitol can react with the boronic acid to form cyclic boronate esters. These esters are often more soluble and, crucially, "lock" the boron in a monomeric state, preventing the formation of the less soluble boroxine.[8] | This strategy is famously used in the formulation of Bortezomib (Velcade®) and is a powerful tool for enhancing the solubility and stability of boronic acid-containing compounds.[8] |

| Temperature | For most solids, solubility increases with temperature as the dissolution process is often endothermic. | Solubility can be enhanced by gentle heating, though the thermal stability of the compound must be confirmed. |

Conclusion and Practical Recommendations

The solubility of this compound is a complex property dictated by its dual-natured chemical structure and the dynamic equilibrium between its monomeric and trimeric forms. For scientists working with this compound, the following recommendations are key:

-

For Synthetic Chemists: The compound is expected to be readily soluble in common polar aprotic reaction solvents like THF, acetone, and DMF, making it well-suited for applications like Suzuki-Miyaura coupling.

-

For Drug Discovery Scientists: Intrinsic aqueous solubility is predicted to be very low. For early-stage screening, kinetic solubility assays will provide rapid, valuable data. For later stages, the gold-standard shake-flask method is essential for accurate characterization.

-

For Formulation Scientists: Overcoming the low aqueous solubility for potential therapeutic applications will require strategic formulation. The most promising approaches include pH adjustment to >9.0 and, most effectively, the use of polyol excipients like mannitol to form soluble boronate esters and prevent boroxine precipitation.

By applying the principles and protocols outlined in this guide, researchers can effectively characterize, control, and optimize the solubility of this compound, thereby unlocking its full potential in their scientific endeavors.

References

- Vertex AI Search. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Akhtar, M. S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(15), 5883.

- Vertex AI Search. The Strategic Role of Boronic Acids in Modern Drug Discovery.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

- Al-Rawashdeh, A., et al. (2023). Design and discovery of boronic acid drugs. Request PDF on ResearchGate.

- Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF on ResearchGate.

- Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Expert Opinion on Investigational Drugs, 32(8), 735-753.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 38-45.

- Hall, D. G. (Ed.). (2011).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF on ResearchGate.

- Wikipedia. Phenylboronic acid.

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-130.

- Arctom Scientific. This compound. CAS NO. 935701-06-7.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

A-Technical-Guide-to-the-Stability-and-Storage-of-(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic-acid

This guide provides an in-depth analysis of the stability and optimal storage conditions for (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a phthalimide group. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The phthalimide group, a derivative of phthalic anhydride and ammonia, is often used as a protecting group for primary amines in the Gabriel synthesis.[3][4] The unique combination of these two functionalities makes this compound a versatile building block in medicinal chemistry and materials science.

However, the inherent reactivity of the boronic acid group also presents stability challenges. A thorough understanding of its degradation pathways is paramount to preserving its purity and reactivity for experimental success.

Core Stability Profile and Degradation Pathways

The stability of arylboronic acids, including the topic compound, is influenced by several environmental factors. The primary degradation pathways of concern are protodeboronation, oxidation, and the formation of boroxine anhydrides.[5]

Protodeboronation

This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, a process often facilitated in aqueous or protic media.[5] The rate of protodeboronation is highly dependent on pH and the electronic properties of the aryl substituent.[5][6] For many arylboronic acids, this process is slowest around pH 5 and accelerates under more acidic or basic conditions.[6]

Oxidation

Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[5][7] This can be a significant issue in biological applications where their stability may be comparable to that of thiols.[5][8] The oxidation of a boronic acid can lead to the formation of the corresponding phenol.[9] In some cases, this oxidation can be mediated by biologically generated hydrogen peroxide.[9]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5] While this is often a reversible process, it can complicate stoichiometry and characterization of the compound.[5]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling procedures are recommended. These protocols are designed to be self-validating by ensuring the compound is maintained in a state that minimizes chemical alteration.

Short-Term and Long-Term Storage

For optimal long-term stability, this compound should be stored under the conditions outlined in the table below.

| Storage Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[10] Refrigeration (2-8°C) is suitable for short-term use.[11] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Light | Store in an amber vial or a light-blocking container. | Protects the compound from potential light-induced degradation. |

| Container | Use a tightly sealed container made of inert material such as amber glass or high-density polyethylene (HDPE).[12] | Prevents contamination and exposure to air and moisture.[13][14] |

Table 1: Recommended Storage Conditions

Handling Procedures

Proper handling is crucial to prevent contamination and degradation during experimental use.

-

Work Environment : Handle the compound in a dry, well-ventilated area, preferably within a glovebox or under a fume hood to minimize exposure to moisture and oxygen.[11][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves (nitrile or latex), safety goggles, and a lab coat.[12][15] If there is a risk of generating dust, a dust mask or respirator is recommended.[15]

-

Dispensing : Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock container.

-

Solutions : For preparing solutions, use anhydrous solvents whenever possible. If the compound is to be used in aqueous media, prepare the solution fresh and use it promptly. Stock solutions are best stored at -20°C or -80°C and are typically stable for extended periods under these conditions.[10]

Advanced Stability Enhancement Strategies: The Role of Protecting Groups

For applications requiring enhanced stability under specific reaction conditions, converting the boronic acid to a more robust derivative, such as a boronate ester, is a highly effective strategy.[16]

Common Boronic Acid Protecting Groups

Several protecting groups can be employed to increase the stability of boronic acids. The choice of protecting group depends on the desired stability profile and the conditions for its eventual removal.

| Protecting Group | Key Stability Features |

| Pinacol Esters | The most popular choice, offering good stability for column chromatography while remaining sufficiently reactive for direct use in Suzuki couplings.[5][17] |

| MIDA Esters | N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional stability to chromatography and a wide range of reaction conditions.[16][17] |

| Trifluoroborate Salts | These salts exhibit high crystallinity and are highly stable towards oxidation due to the electron-donating effect of the fluorine atoms.[17] |

| Diaminonaphthalene (dan) Amides | R-B(dan) derivatives are very stable under a broad range of conditions due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron.[17] |

Table 2: Common Protecting Groups for Boronic Acids

The diagram below illustrates the general concept of boronic acid protection.

Caption: General workflow for the protection and deprotection of a boronic acid.

Experimental Protocol: Formation of a Pinacol Boronate Ester

This protocol provides a general method for the protection of an arylboronic acid as its pinacol ester.

Materials:

-

This compound

-

Pinacol

-

Anhydrous solvent (e.g., Toluene or THF)

-

Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the arylboronic acid (1 equivalent) and pinacol (1.1 equivalents).

-

Add a sufficient volume of anhydrous solvent to dissolve or suspend the reactants.

-

If using molecular sieves, add them to the flask.

-

Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-12 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By adhering to the stringent storage and handling protocols outlined in this guide, and by considering the use of appropriate protecting groups when necessary, researchers can ensure the long-term stability and reactivity of this versatile compound. A proactive approach to stability management is a cornerstone of reproducible and reliable scientific outcomes.

References

-

Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

-

Gonzales, J. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(1), 121–127. [Link]

- Burke, M. D., & Gillis, E. P. (2014). Protecting groups for boronic acids. U.S. Patent No. 9,085,590 B2. Washington, DC: U.S.

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021132118. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

-

Stella, V. J., & Stobaugh, J. F. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3655. [Link]

-

Arctom Scientific. (n.d.). This compound. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. [Link]

-

Royal Society of Chemistry. (2023). Phthalimides: developments in synthesis and functionalization. RSC Advances, 13(1), 1-21. [Link]

-

Chemical Science. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]

-

BYJU'S. (n.d.). Preparation of Phthalimide. [Link]

-

ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phthalimides [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. laballey.com [laballey.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid literature review

An In-Depth Technical Guide to (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid: A Cornerstone Molecule in Targeted Protein Degradation

Executive Summary

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines two powerful chemical motifs: the phthalimide group, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and the phenylboronic acid group, a versatile handle for synthetic transformations and a pharmacologically relevant moiety. This guide provides a comprehensive overview of its synthesis, properties, and core applications, with a primary focus on its pivotal role in the design and construction of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.

Introduction: The Convergence of Two Powerful Chemical Modalities

The landscape of modern drug discovery is rapidly evolving, moving beyond simple enzyme inhibition towards more sophisticated mechanisms of action. One of the most transformative strategies to emerge is Targeted Protein Degradation (TPD), which aims to eliminate disease-causing proteins entirely rather than merely blocking their function.[1] The leading platform in this field is the PROTAC, a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1][2][3]

A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][4]

The molecule this compound sits at the heart of this technology.

-

The Phthalimide Moiety : The 1,3-dioxoisoindoline group is a derivative of thalidomide, which was famously discovered to bind to the E3 ligase Cereblon (CRBN).[3] This makes it an ideal and widely used "warhead" for recruiting CRBN, one of the most frequently exploited E3 ligases in PROTAC design.[5]

-

The Phenylboronic Acid Moiety : Boronic acids are exceptionally versatile. They are stable, generally non-toxic, and serve as crucial intermediates in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] In medicinal chemistry, the boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with active site serines in enzymes, as exemplified by the proteasome inhibitor drug Bortezomib (Velcade).[6][7][9] Furthermore, aryl boronic acids possess unique reactivity towards reactive oxygen species (ROS), enabling their use in designing stimuli-responsive drug delivery systems.[1][9]

This guide elucidates how the title compound masterfully integrates these two functionalities, establishing it as a critical tool for the synthesis of advanced therapeutics.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is essential for its effective use in synthesis and research.

| Property | Value | Source |

| IUPAC Name | [3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | [10] |

| CAS Number | 935701-06-7 | [10][11] |

| Molecular Formula | C₁₅H₁₂BNO₄ | |

| Molecular Weight | 281.07 g/mol | [10] |

| Appearance | Typically a white to off-white solid | |

| SMILES | O=C(C1=C2C=CC=C1)N(CC3=CC(B(O)O)=CC=C3)C2=O | [11] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that can be approached from different angles. A common and reliable strategy involves the Miyaura borylation, which installs the boronic acid group onto an existing aromatic ring. This method is favored for its high functional group tolerance and generally good yields.[6][7]

Synthetic Workflow Diagram

Caption: Retrosynthetic analysis and forward synthesis pathway.

Detailed Experimental Protocol: Miyaura Borylation

This protocol describes the conversion of the aryl bromide intermediate to the final boronic acid product.

Rationale: The Miyaura borylation is selected for its reliability in forming C-B bonds. Palladium catalysts like Pd(dppf)Cl₂ are effective for a wide range of aryl halides. Potassium acetate (KOAc) serves as a mild base, which is crucial to avoid degradation of the phthalimide group. Dioxane is a common solvent due to its high boiling point and ability to dissolve both organic and organometallic species.

-

Reagents & Materials:

-

2-((3-Bromophenyl)methyl)isoindoline-1,3-dione (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-((3-bromophenyl)methyl)isoindoline-1,3-dione, bis(pinacolato)diboron, and potassium acetate.

-

Add the palladium catalyst to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is the pinacol ester. This can be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1N HCl) in a solvent like THF or acetone.

-

Purify the final product by column chromatography or recrystallization.

-

-

Characterization:

-

¹H NMR: Expect characteristic peaks for the phthalimide aromatic protons (~7.8-7.9 ppm), the benzyl CH₂ protons (~4.8 ppm), and the phenyl ring protons. The B(OH)₂ protons will appear as a broad singlet.

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight of the compound, observing the [M+H]⁺ or [M-H]⁻ ion.

-

Core Applications in Drug Discovery

The true value of this molecule lies in its direct applicability to the synthesis of sophisticated drug candidates.

Primary Application: A Key Building Block for PROTACs

The compound is perfectly designed to be an intermediate for PROTAC synthesis. The phthalimide group serves as the CRBN E3 ligase handle, while the boronic acid provides a reactive site for coupling to a linker-POI ligand fragment via the Suzuki-Miyaura reaction.

Workflow Rationale: The Suzuki coupling is one of the most robust and widely used cross-coupling reactions in pharmaceutical manufacturing. It allows for the precise formation of a C-C bond between the boronic acid (on the E3 ligase handle) and an aryl halide or triflate (on the linker-POI ligand piece), tolerating a vast array of functional groups present in complex drug molecules.

Caption: Use in PROTAC synthesis via Suzuki coupling.

-

Procedure:

-

In a reaction vessel under inert atmosphere, dissolve the POI Ligand-Linker-Halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent mixture (e.g., Dioxane/Water).

-

Add a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced Buchwald-type catalyst (0.05 eq).

-

Degas the mixture thoroughly before heating to 80-100 °C until the starting materials are consumed (monitored by LC-MS).

-

Perform an aqueous workup followed by purification, typically using reverse-phase HPLC, to yield the final, high-purity PROTAC molecule.

-

Emerging Application: ROS-Responsive Prodrugs and PROTACs

The boronic acid group has a well-documented susceptibility to oxidative cleavage by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[1][9] This reaction converts the aryl boronic acid into a phenol. This chemical transformation can be cleverly exploited to design "caged" or "pro-drug" versions of PROTACs that are activated only in specific microenvironments.

Mechanism: Many tumor microenvironments exhibit significantly elevated levels of ROS compared to healthy tissue.[1] A PROTAC could be designed where the boronic acid group acts as a ROS-cleavable masking group on a critical part of the molecule (e.g., the E3 ligase handle). In healthy tissue with low ROS, the PROTAC remains inactive. Upon reaching a tumor, the high ROS levels cleave the boronic acid, unmasking the active PROtac and initiating targeted protein degradation specifically at the site of disease.[1]

Caption: Activation of a boronic acid-caged PROTAC by ROS.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its dual functionality provides a direct and efficient route to constructing CRBN-recruiting PROTACs, a class of molecules with immense therapeutic potential. The robustness of boronic acid chemistry, particularly the Suzuki-Miyaura coupling, ensures its broad applicability across diverse and complex molecular scaffolds.

Future work will likely focus on expanding its utility. This could involve developing novel linker chemistries that attach to the boronic acid group, further exploring its potential in ROS-responsive systems for tumor-specific drug activation, or using it as a foundational scaffold to build libraries of E3 ligase ligands with fine-tuned binding properties. For researchers and drug development professionals, a thorough understanding of this molecule's synthesis and reactivity is a key step toward harnessing the power of targeted protein degradation.

References

-

Liu, J., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science. Available at: [Link]

-

Wikipedia. (2024). Boronic acid. Available at: [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Design and discovery of boronic acid drugs. Request PDF. Available at: [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

ResearchGate. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Request PDF. Available at: [Link]

-

Kłak, J., et al. (2018). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N'-(triisopropylsilyl)benzenesulfonimidate. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). 3-(Methylthiol-d3)-phenylboronic acid. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 935701-06-7 | this compound. Available at: [Link]

-

Wang, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. International Journal of Nanomedicine. Available at: [Link]

-

PubChem. (n.d.). (3-(1-Aminoisoquinolin-6-yl)phenyl)boronic acid. Available at: [Link]

-

Zhao, L., et al. (2020). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Mares, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY. Available at: [Link]

-

Sun, X., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Semantic Scholar. (n.d.). Design and discovery of boronic acid drugs. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [guidechem.com]

- 11. arctomsci.com [arctomsci.com]

Discovery of (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid

An In-Depth Technical Guide to (3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid: Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 935701-06-7) is a bifunctional synthetic building block of significant interest to the fields of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It details a robust and validated synthetic pathway, explores modern analytical techniques for its characterization, and discusses its strategic applications, particularly in palladium-catalyzed cross-coupling reactions. By integrating established chemical principles with practical, field-proven insights, this document serves as an authoritative resource for leveraging this versatile molecule in advanced research and development programs.

Chapter 1: The Strategic Value of Bifunctional Boronic Acids in Modern Chemistry

The Boronic Acid Moiety: A Privileged Scaffold in Drug Discovery